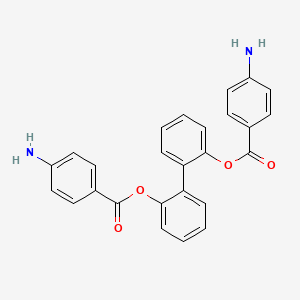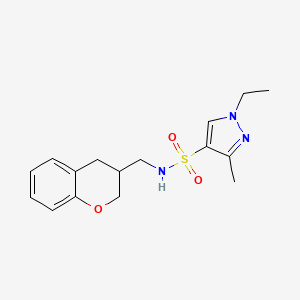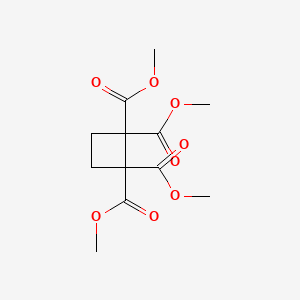![molecular formula C14H11Cl2N3 B5514533 2-[(3,4-二氯苯基)氨基]-4,6-二甲基烟腈](/img/structure/B5514533.png)
2-[(3,4-二氯苯基)氨基]-4,6-二甲基烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific chlorophenyl and amino components with nicotinonitrile derivatives. For example, compounds similar in structure have been synthesized through processes involving the condensation of chlorophenyl derivatives with nicotinonitrile under specific conditions to achieve the desired chemical structure (J. V. Guna et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile, reveals detailed geometric parameters and different environments within the crystal structure, as determined by single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations further enhance understanding of the structural and chemical properties of these compounds (Z. Hosseinzadeh et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds involve interactions that can influence the stability and reactivity of the molecule. For instance, the presence of dichlorophenyl groups can affect the electronic distribution and chemical reactivity of the nicotinonitrile derivative, impacting its potential applications in various fields (D. Shi et al., 2004).
Physical Properties Analysis
The physical properties of compounds with similar structures can be examined through spectroscopic techniques, revealing insights into their stability, solubility, and molecular interactions. Studies on analogous compounds have utilized IR, 1H-NMR, and mass spectrometry to elucidate their physical characteristics (Nagaraju Kerru et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of similar compounds, are influenced by their molecular structure and substituent effects. For example, the presence of dichlorophenyl and dimethylnicotinonitrile groups can confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in electrophilic substitution reactions (C. S. C. Kumar et al., 2016).
科学研究应用
合成和抗菌活性
Behbehani 等人 (2011) 关于合成新的含吲哚的 1,2,3-三唑、吡唑和吡唑并[1,5-a]嘧啶衍生物的研究,使用 2-芳基腙腈,证明了对各种细菌菌株和酵母菌有良好的抗菌活性。合成路线涉及 3-(1-甲基-1H-吲哚-3-基)-3-氧代-2-(苯腙)丙腈及其衍生物与盐酸羟胺的反应,得到具有强抗菌特性的化合物 (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).
分子结构分析
Hosseinzadeh 等人 (2021) 通过单晶 X 射线衍射确定了 2-氨基-4-(2,4-二氯苯基)-6-苯基烟腈 (ADPN) 的晶体结构。本研究重点阐述了分散力对 ADPN 晶体稳定性的影响,并提出 ADPN 分子之间的氢键相互作用有助于二聚化过程,从而提供对这类化合物的结构和化学性质的见解 (Hosseinzadeh, Z., Khavani, M., Ramazani, A., Ahankar, H., & Kinzhybalo, V., 2021).
环境科学与污染修复
Goskonda 等人 (2002) 研究了稀释水溶液中芳香族有机污染物(包括氯酚和硝基芳香族化合物)的声化学降解。本研究证明了超声波在这些污染物的矿化中具有潜力,重点介绍了一种修复环境污染物的重要方法 (Goskonda, S., Catallo, W., & Junk, T., 2002).
作用机制
The mechanism of action of this compound in biological systems would depend on its specific activity. For example, if it were a drug, it might interact with certain proteins or enzymes in the body. The presence of the aromatic rings and polar groups could allow it to form interactions with biological targets .
安全和危害
未来方向
属性
IUPAC Name |
2-(3,4-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-10-3-4-12(15)13(16)6-10/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJUMVBNORIYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)
![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)


![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)